molecular formula C19H17NO2 B5615383 methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B5615383
M. Wt: 291.3 g/mol
InChI Key: MFKNZZWXJUUFHF-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2-methyl-5-phenylpyrrole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole N-oxide derivatives, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

Uniqueness

Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the benzoate ester group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenyl group at the 5-position of the pyrrole ring enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry[5][5].

Properties

IUPAC Name

methyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-8-13-18(15-6-4-3-5-7-15)20(14)17-11-9-16(10-12-17)19(21)22-2/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKNZZWXJUUFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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